Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
Description
Ethyl 2-(2,4-dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate (CAS: 339015-23-5) is a multifunctional aromatic ester featuring a dichlorophenoxy core modified with a thienyl-linked nitroarene acetamide group. Its molecular formula is C₂₁H₁₆Cl₂N₂O₇S, with a molecular weight of 511.3 g/mol . The compound’s complexity arises from its dichlorophenoxy backbone, ethoxyacetate ester, and the 3-(2-nitrophenoxy)-2-thienylcarboxamide substituent.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-14(12(22)9-13(18)23)24-21(27)20-17(7-8-33-20)32-16-6-4-3-5-15(16)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDOSSJPOFNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate typically involves a series of reactions beginning with chlorination and acetylation of phenolic compounds. This is followed by a series of esterification and nitration reactions to incorporate the nitrophenoxy and thienyl groups. The key steps include:
Chlorination: : Introduction of chlorine atoms at the 2,4-positions on the phenyl ring.
Acetylation: : Formation of the ethyl ester functional group.
Nitration and Thiophene Introduction: : Incorporating nitrophenoxy and thienyl groups through nitration and coupling reactions.
Industrial Production Methods
Industrially, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and controlled temperature conditions are employed to ensure high efficiency and consistent quality.
Chemical Reactions Analysis
Functional Group Reactivity and Potential Reactions
The compound’s reactivity stems from its functional groups:
| Functional Group | Reaction Type | Key Observations |
|---|---|---|
| Ester Group | Hydrolysis | Potential conversion to carboxylic acid under acidic/basic conditions |
| Amide Group | Hydrolysis | May yield amine derivatives or undergo amidation with nucleophiles |
| Nitro Group | Reduction | Likely reduces to amine, altering biological activity |
| Chlorine Substituents | Substitution | Possible displacement by nucleophiles (e.g., hydroxylamine, amines) |
Synthetic Methods and Conditions
The compound is synthesized via multi-step organic reactions, though exact protocols are often proprietary. Key methods include:
| Method | Conditions | Purpose |
|---|---|---|
| Refluxing | Elevated temperatures, solvents | Facilitate bond formation |
| Solvent-Free Synthesis | Catalysts (e.g., acids/bases) | Improve yield and purity |
| Microwave-Assisted | Controlled irradiation | Accelerate reaction kinetics |
Analytical Techniques for Reaction Monitoring
Characterization and reaction tracking rely on advanced spectroscopy:
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirm structural integrity |
| Mass Spectrometry | Verify molecular weight (511.33 g/mol) |
| HPLC | Monitor reaction progress |
Mechanistic Insights
Electron-withdrawing groups (Cl, NO₂) enhance electrophilic character, influencing reaction pathways. Computational studies predict reactivity in:
-
Nucleophilic Attack : Amide or ester carbonyls as targets.
-
Reduction : Nitro-to-amine transformation alters bioactivity.
Research Findings from Literature
While explicit reaction data for this compound is limited, analogous structures suggest:
-
Biological Activity : Similar compounds exhibit anti-inflammatory or antimicrobial properties.
-
Stability : Halogen and nitro groups contribute to thermal/chemical stability.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action involves:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). In vitro studies report an IC50 value of against MDA-MB-231 cells, indicating strong efficacy in inhibiting tumor growth .
- Matrix Metalloproteinase Inhibition : The compound exhibits notable inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis. This suggests that it may help prevent the spread of cancer cells .
- Induction of Apoptosis : Increased levels of caspase-9 in treated samples indicate that the compound may induce apoptosis through mitochondrial pathways, contributing to its anticancer properties .
Pharmacodynamic Studies
Pharmacodynamic studies conducted on BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound inhibited lung metastasis more effectively than established drugs like TAE226. This suggests a promising therapeutic profile for treating metastatic cancers .
Study on Breast Cancer Models
A significant study focused on the effects of the compound on TNBC cell lines demonstrated potent inhibition of tumor growth and metastasis in vivo. Mice with established tumors were treated for 30 days, resulting in a substantial reduction in tumor size compared to control groups .
Selectivity and Toxicity Profile
Another study assessed the selectivity and toxicity profile of the compound. It exhibited significantly lower toxicity against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index and potential for clinical application .
| Biological Activity | Cell Line/Model | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |
| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |
| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |
| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy and thienyl groups play crucial roles in binding to these targets, influencing cellular pathways and eliciting specific biological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural uniqueness lies in its combination of electron-withdrawing groups (Cl, NO₂) and heterocyclic moieties (thienyl). Key analogs include:
Key Observations :
- Heterocyclic Influence : The thienylcarboxamide group introduces π-conjugation and steric bulk, distinguishing it from pyridine-based derivatives (e.g., ) or purely phenyl-substituted analogs.
- Ester Flexibility : The ethoxyacetate ester contrasts with bulkier esters (e.g., 2-ethylhexyl in ), which may alter solubility and bioavailability.
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred:
- Solubility: Higher molecular weight and polar groups (NO₂, Cl) likely reduce solubility in nonpolar solvents compared to simpler esters like ethyl 2-(4-chlorophenoxy)acetoacetate .
- Stability : The nitro group may confer sensitivity to reduction, contrasting with halogen-only analogs (e.g., ).
Biological Activity
Ethyl 2-(2,4-Dichloro-5-(((3-(2-Nitrophenoxy)-2-Thienyl)Carbonyl)Amino)Phenoxy)Acetate, with the CAS number 339015-23-5, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and herbicidal applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C21H16Cl2N2O7S
- Molar Mass : 511.33 g/mol
- Density : 1.498 g/cm³ (predicted)
- Boiling Point : 548.7 °C (predicted)
- pKa : 9.18 (predicted)
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial effectiveness. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Compound 7b | 0.22 | Not reported | Not reported |
| Ciprofloxacin | Not reported | Not reported | Not reported |
| Ketoconazole | Not reported | Not reported | Not reported |
The study also highlighted the ability of these compounds to inhibit biofilm formation, showcasing their potential as effective antimicrobial agents in clinical settings .
Herbicidal Activity
The compound has also been explored for its herbicidal properties. Research indicates that it can be part of synergistic herbicidal compositions that effectively control both monocotyledonous and dicotyledonous weeds in various crops. The active compound combinations demonstrated herbicidal activity that exceeded the sum of their individual effects, suggesting a potential for use in agricultural applications .
Case Studies
-
In Vitro Antimicrobial Evaluation :
A comprehensive evaluation was conducted on the antimicrobial activities of several derivatives related to this compound. The study found that these derivatives not only inhibited pathogen growth but also displayed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use . -
Synergistic Effects with Other Antibiotics :
The compound showed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these agents and enhancing their overall efficacy against resistant strains .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate, and how can reaction completion be monitored?
The synthesis typically involves multi-step nucleophilic substitution and esterification. For example, analogous compounds (e.g., ethyl 2-(4-chlorophenoxy)acetate) are synthesized by refluxing phenols with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ as a base . Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and washing with NaOH to remove unreacted intermediates. For the target compound, specific steps may include coupling the thienyl-carbonyl-amino moiety to the dichlorophenoxy core under Schotten-Baumann conditions. Post-reaction purification via column chromatography (silica gel, gradient elution with DCM:MeOH) is recommended to isolate the product .
Q. How can researchers characterize the functional groups in this compound, and what spectroscopic techniques are most effective?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for dichlorophenoxy and nitrophenoxy groups), ester carbonyls (~165–170 ppm), and thiophene signals.
- FT-IR : Confirm ester C=O (~1740 cm⁻¹), amide N-H (~3300 cm⁻¹), and nitro group stretching (~1520 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational barriers in the thienyl-carbonyl linkage, requiring variable-temperature NMR studies .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound is likely lipophilic due to its aromatic and ester groups. Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) should be conducted. Stability studies (HPLC monitoring) under accelerated conditions (40–60°C, 75% humidity) can predict degradation pathways. For example, ester hydrolysis may occur in alkaline media, generating carboxylic acid byproducts. Storage recommendations include desiccated environments at -20°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., hindered rotation in the amide bond). To address this:
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with DFT-optimized structures (using Gaussian or ORCA) to model conformer populations.
- Use LC-MS/MS to rule out impurities or diastereomers. For example, a 2021 study on similar esters resolved conflicting NOESY correlations by identifying a dominant conformer stabilized by intramolecular H-bonding .
Q. What strategies optimize the regioselective introduction of the 2-nitrophenoxy group onto the thiophene ring?
Regioselectivity is influenced by electronic and steric factors:
- Direct nitration : Use fuming HNO₃/H₂SO₄ at 0°C to favor para-substitution on the phenoxy group.
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of the amine) during nitration.
- Cross-coupling : Employ Suzuki-Miyaura reactions with pre-nitrated boronic esters. A 2019 study achieved 85% yield using Pd(OAc)₂/XPhos catalysis in THF/water .
Q. How do computational methods (e.g., molecular docking) predict the bioactivity of this compound, and how can these predictions be validated experimentally?
- In silico : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on H-bonding with the amide group and π-π stacking with aromatic rings.
- Validation : Conduct enzymatic assays (e.g., CYP3A4 inhibition) and compare IC₅₀ values with docking scores. For example, a 2024 study on structurally related esters correlated computed binding energies (ΔG = -9.2 kcal/mol) with 78% inhibition at 10 µM .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from byproducts like unreacted dichlorophenol or thienyl intermediates?
- Liquid-liquid extraction : Use ethyl acetate/water to separate polar byproducts.
- Column chromatography : Optimize with silica gel and a DCM:MeOH gradient (95:5 to 85:15).
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity (melting point: 120–125°C). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How can researchers design stability-indicating assays to evaluate degradation products under oxidative stress?
- Forced degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours.
- LC-MS analysis : Identify major degradation products (e.g., nitro-to-amine reduction or ester hydrolysis).
- Kinetic modeling : Use Arrhenius plots to predict shelf life. A 2023 study on nitroaromatics reported a t₉₀ of 18 months at 25°C .
Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar esters (e.g., 50% vs. 85%)?
Variations arise from:
- Reagent purity : Anhydrous K₂CO₃ (vs. hydrated forms) improves base strength.
- Solvent choice : Acetone (polar aprotic) vs. DMF (high-boiling) affects reaction kinetics.
- Workup protocols : Inadequate washing (e.g., residual acid) may lower isolated yields. Reproduce high-yield methods with strict moisture control and inert atmospheres .
Q. What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis compared to simpler esters?
Steric hindrance from the dichlorophenoxy and thienyl groups likely blocks access to esterase active sites. Computational models show a 2.1 Å increase in the distance between the ester carbonyl and catalytic serine residues compared to ethyl acetate. Validate via molecular dynamics simulations (AMBER) and site-directed mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
